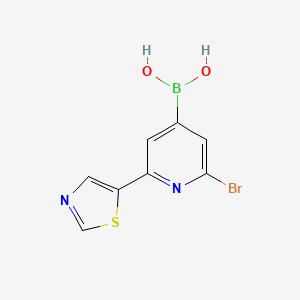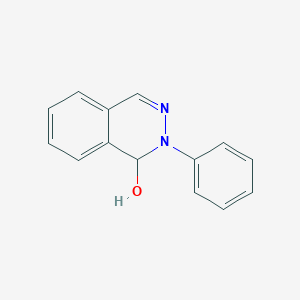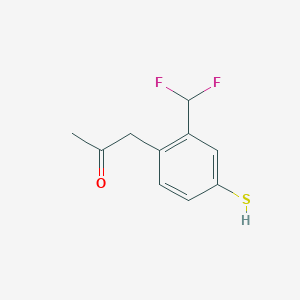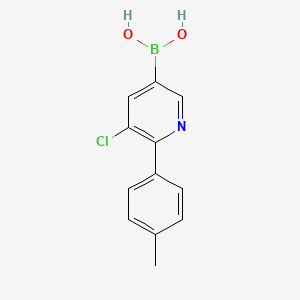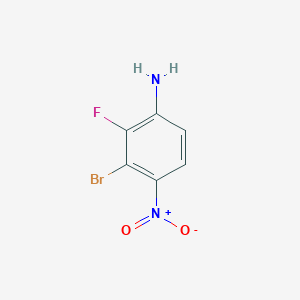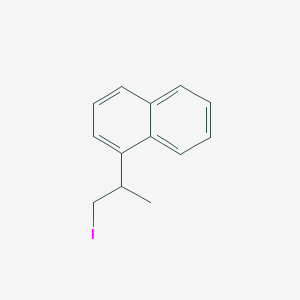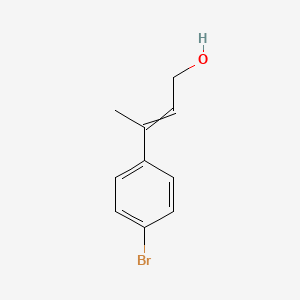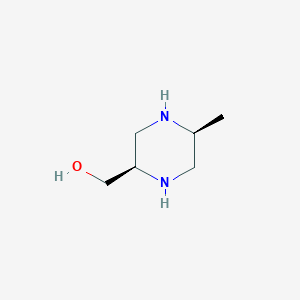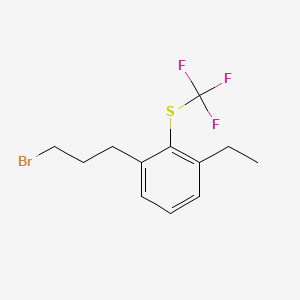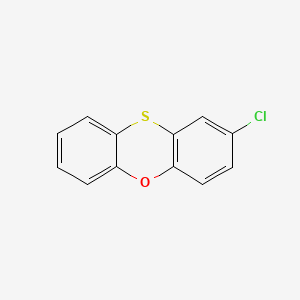
2-Chlorophenoxathiin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenoxathiin can be achieved through a two-step process involving iron and copper-mediated reactions . The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide , catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the synthesis under controlled conditions. The process typically involves heating and refluxing the reaction mixture, followed by purification steps such as crystallization and filtration to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Chlorophenoxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxathiin derivatives depending on the substituent introduced.
科学研究应用
2-Chlorophenoxathiin has several scientific research applications, including:
作用机制
The mechanism of action of 2-Chlorophenoxathiin involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenoxathiin: The parent compound without the chlorine substituent.
2-Chlorophenothiazine: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the central ring.
Uniqueness
2-Chlorophenoxathiin is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of specialized materials and potential therapeutic agents.
属性
CAS 编号 |
10230-34-9 |
|---|---|
分子式 |
C12H7ClOS |
分子量 |
234.70 g/mol |
IUPAC 名称 |
2-chlorophenoxathiine |
InChI |
InChI=1S/C12H7ClOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H |
InChI 键 |
QQGJRVZIBGEUGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


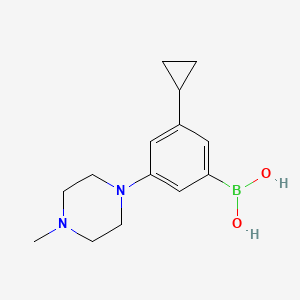
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
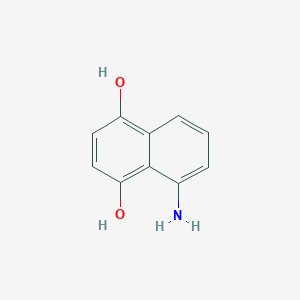
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
